2-Cyclobutoxy-4,6-dimethylpyrimidine
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Overview
Description
2-Cyclobutoxy-4,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a cyclobutoxy group at position 2 and two methyl groups at positions 4 and 6 on the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-Cyclobutoxy-4,6-dimethylpyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-4,6-dimethylpyrimidine, which is then subjected to a nucleophilic substitution reaction with cyclobutanol to introduce the cyclobutoxy group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Chemical Reactions Analysis
2-Cyclobutoxy-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutoxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
2-Cyclobutoxy-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-4,6-dimethylpyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
2-Cyclobutoxy-4,6-dimethylpyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4,6-dimethylpyrimidine: This compound has an amino group at position 2 instead of a cyclobutoxy group. It is known for its biological activities and is used in the synthesis of pharmaceuticals.
2-Methoxy-4,6-dimethylpyrimidine: This compound has a methoxy group at position 2. It is used as an intermediate in organic synthesis and has applications in medicinal chemistry.
2-Ethoxy-4,6-dimethylpyrimidine: Similar to the methoxy derivative, this compound has an ethoxy group at position 2 and is used in various chemical syntheses.
The uniqueness of this compound lies in its cyclobutoxy group, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-cyclobutyloxy-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-8(2)12-10(11-7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCSAZUYAIRMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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